

"Di(piperidin-1-yl)methanethione" CAS number 1013-92-9

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Compound of Interest

Compound Name: *Di(piperidin-1-yl)methanethione*

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An In-Depth Technical Guide to **Di(piperidin-1-yl)methanethione** (CAS 1013-92-9)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **Di(piperidin-1-yl)methanethione**, a versatile organosulfur compound situated at the intersection of organic synthesis, coordination chemistry, and medicinal research. Intended for an audience of researchers, scientists, and drug development professionals, this guide delves into the compound's synthesis, characterization, and diverse applications, underpinned by mechanistic insights and practical methodologies.

Introduction and Historical Context

Di(piperidin-1-yl)methanethione, cataloged under CAS number 1013-92-9, is a symmetrical N,N'-disubstituted thiourea derivative.^{[1][2]} Its scientific journey is rooted in the broader exploration of thioureas—sulfur analogs of ureas—which gained significant attention in the mid-20th century for their unique reactivity.^[1] The thiocarbonyl group (C=S) imparts distinct chemical properties compared to its oxygen counterpart in urea.^[3] The specific incorporation of piperidine moieties into the thiourea structure was a logical step in synthetic chemistry, aiming to merge the biological activities associated with the piperidine ring with the reactive potential of the thiocarbonyl group.^[1] Piperidine itself, first isolated in the 1850s, is a well-established heterocyclic scaffold in numerous pharmaceuticals.^[1] The establishment of **Di(piperidin-1-yl)methanethione** as a distinct chemical entity enabled its exploration in various scientific domains.^[1]

Physicochemical Properties and Spectroscopic Characterization

Di(piperidin-1-yl)methanethione is characterized by a central methanethione group flanked by two piperidine rings.^[1] This structure gives rise to specific physical and spectral properties that are crucial for its identification and quality control.

Property	Value	Source
CAS Number	1013-92-9	[1] [2]
Molecular Formula	C ₁₁ H ₂₀ N ₂ S	[1] [2] [4] [5]
Molecular Weight	212.36 g/mol	[1] [2] [6]
Melting Point	57.5-58.5 °C	[6] [7]
Boiling Point	140-160 °C	[6] [7]
Appearance	Solid	
Storage	2-8 °C	[6] [7]

Spectroscopic Validation: The structural integrity of **Di(piperidin-1-yl)methanethione** is unequivocally confirmed through a combination of Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). These techniques provide a detailed map of the molecule's atomic arrangement and composition.

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for structural elucidation. The proton NMR spectrum typically shows characteristic peaks for the piperidine ring protons, while the carbon NMR spectrum is distinguished by a diagnostic signal for the thiocarbonyl carbon.^[1]
- High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass measurement, which validates the molecular formula of the compound with high precision.^[1]

Technique	Chemical Shift (δ , ppm)	Assignment
^1H NMR	~1.72	Piperidine CH_2
	~4.24–4.63	N– CH_2 (adjacent to the thiocarbonyl group)
^{13}C NMR	~199	Thiocarbonyl group (C=S)

Table based on representative data for similar compounds.[\[1\]](#)

Synthesis and Mechanistic Insights

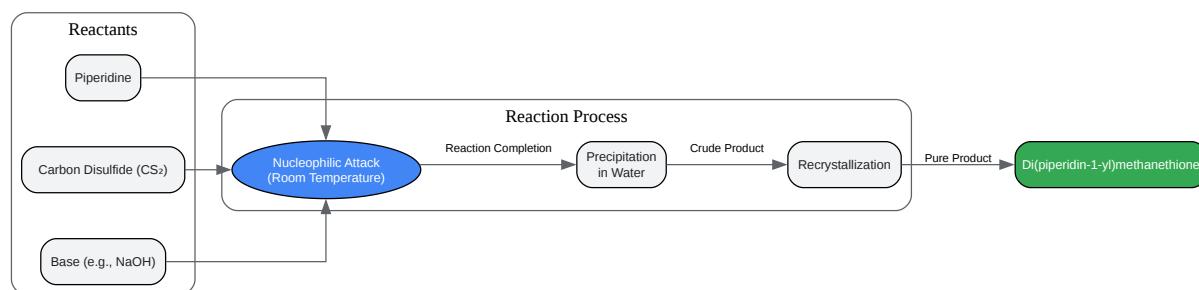
The most common and classical synthesis of **Di(piperidin-1-yl)methanethione** involves the reaction of piperidine with carbon disulfide. This method is valued for its mild reaction conditions and straightforward execution.[\[1\]](#)

Causality in Synthesis: The choice of a base, such as sodium hydroxide, is critical as it facilitates the deprotonation of piperidine, enhancing its nucleophilicity. The subsequent nucleophilic attack of the piperidinyl anion on the electrophilic carbon of carbon disulfide is the key bond-forming step, leading to the formation of the thioamide linkage.[\[1\]](#)

Detailed Experimental Protocol: Synthesis of **Di(piperidin-1-yl)methanethione**

- **Reagent Preparation:** In a well-ventilated fume hood, dissolve piperidine in a suitable solvent like ethanol. Separately, prepare a solution of sodium hydroxide.
- **Reaction Initiation:** While stirring the piperidine solution at room temperature, slowly add carbon disulfide.
- **Base Addition:** Add the sodium hydroxide solution dropwise to the reaction mixture. An exothermic reaction may be observed. Maintain the temperature with an ice bath if necessary.
- **Reaction Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

- Work-up and Isolation: Upon completion, pour the reaction mixture into cold water to precipitate the crude product.
- Purification: Collect the solid product by filtration. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure **Di(piperidin-1-yl)methanethione**.^[1]



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Caption: General workflow for the synthesis of **Di(piperidin-1-yl)methanethione**.

Applications in Modern Organic Synthesis

Di(piperidin-1-yl)methanethione is not merely a stable compound but also a highly useful intermediate and reagent in organic synthesis.^[1]

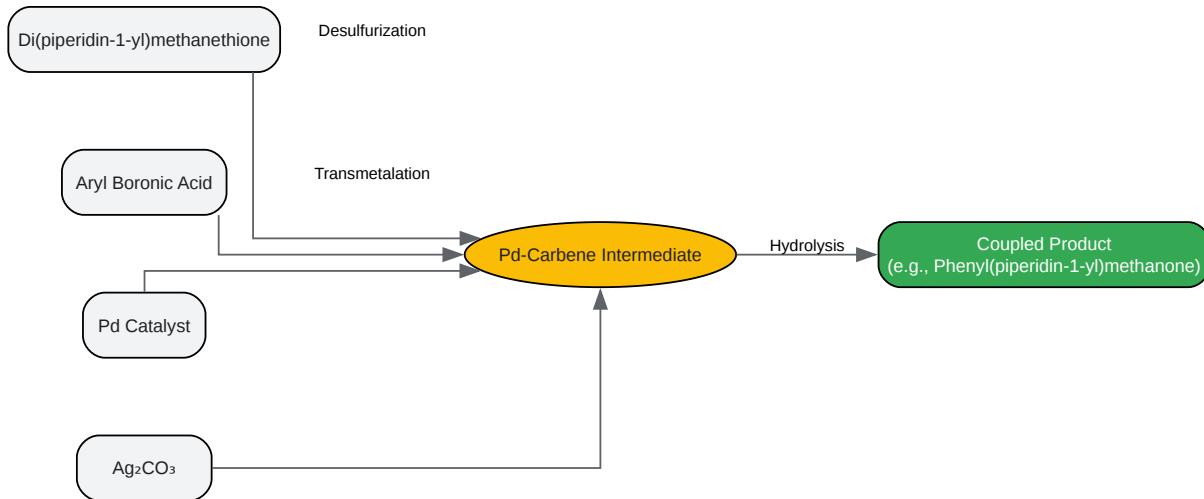
Suzuki-Miyaura Cross-Coupling Reactions

A significant application is its use as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.^[1] In this context, it undergoes a desulfurization-transmetalation sequence to form new carbon-carbon bonds.

Mechanistic Rationale: The process is initiated by a desulfurizing agent, such as silver carbonate (Ag_2CO_3), which facilitates the formation of a palladium-carbene intermediate. This intermediate then undergoes transmetalation with an aryl boronic acid. The subsequent hydrolysis of the resulting complex yields the final coupled product. This transformation can achieve high yields, demonstrating the compound's utility in constructing complex molecular architectures.[1]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

- **Catalyst Preparation:** In an inert atmosphere (e.g., under argon or nitrogen), add a palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$) to a solution of **Di(piperidin-1-yl)methanethione** in a suitable solvent like trifluoroethanol (TFE).
- **Reagent Addition:** Add the aryl boronic acid, a base (e.g., Na_2CO_3), and the desulfurizing agent (Ag_2CO_3).
- **Reaction Conditions:** Heat the mixture to the appropriate temperature and monitor the reaction by TLC or GC-MS.
- **Work-up:** After the reaction is complete, cool the mixture, filter off the solids, and concentrate the filtrate.
- **Purification:** Purify the residue using column chromatography to isolate the desired phenyl(piperidin-1-yl)methanone product.[1]



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Caption: Key steps in the Suzuki-Miyaura coupling using **Di(piperidin-1-yl)methanethione**.

Role in Coordination Chemistry

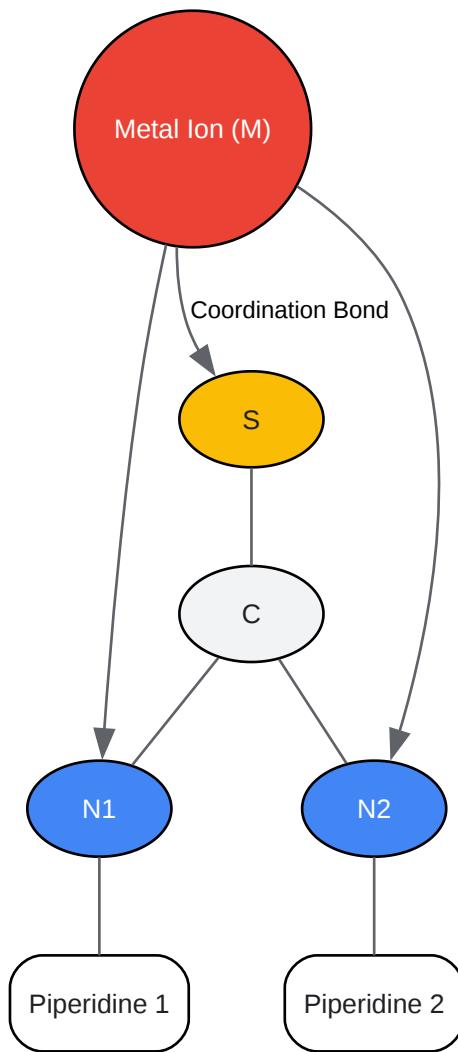
The sulfur and nitrogen atoms in **Di(piperidin-1-yl)methanethione** possess lone pairs of electrons, making it an effective ligand for coordinating with transition metal ions.^[1]

Coordination Behavior: It can act as a neutral tridentate ligand, coordinating through the thiocarbonyl sulfur and the two piperidine nitrogen atoms.^[1] This coordination can lead to the formation of stable metal complexes with interesting geometries, such as distorted octahedral structures with Ni(II) or Cu(II) ions.^[1]

Impact on Biological Activity: The formation of these metal complexes can significantly enhance the biological activity of the parent ligand. For instance, Ni(II) and Cu(II) complexes of **Di(piperidin-1-yl)methanethione** have shown increased antibacterial activity compared to the free ligand, suggesting a synergistic effect between the metal center and the organic scaffold.

^[1] The coordination is often confirmed by IR spectroscopy, where a shift in the C=S stretching

frequency to a lower wavenumber indicates the involvement of the sulfur atom in bonding with the metal.[1]



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Caption: Schematic of **Di(piperidin-1-yl)methanethione** acting as a tridentate ligand.

Biological and Pharmacological Significance

Thiourea derivatives are a well-established class of compounds with a wide range of biological activities.[3][8][9] **Di(piperidin-1-yl)methanethione** and related structures are subjects of ongoing research for their therapeutic potential.[1]

Biological Activity	Description
Antimicrobial/Antifungal	The compound has demonstrated activity against various bacterial and fungal strains, making it a candidate for the development of new anti-infective agents. [1] The piperidine rings are thought to enhance these properties. [1] [10] [11]
Neuroprotective Potential	Investigations are underway to explore the neuroprotective effects of this compound. [1]
Urease Inhibition	Many N,N'-disubstituted thioureas are potent inhibitors of the urease enzyme, which is a target for treating infections caused by <i>Helicobacter pylori</i> . [12] [13]
Anticancer	The thiourea scaffold is present in several anticancer agents, and derivatives are often screened for their activity against various cancer cell lines. [3] [8] [14]

Structure-Activity Relationship: The biological activity of **Di(piperidin-1-yl)methanethione** is influenced by its structural components. The piperidine rings can increase the compound's lipophilicity and membrane permeability, facilitating better interaction with biological targets.[\[1\]](#) The thiourea moiety itself is crucial for many of the observed biological effects.[\[1\]](#)[\[14\]](#)

Safety and Handling

As with any chemical reagent, proper handling and storage of **Di(piperidin-1-yl)methanethione** are essential to ensure laboratory safety. The following information is a summary of typical Safety Data Sheet (SDS) recommendations.

Safety Aspect	Recommendation
Hazards	May cause serious eye irritation and respiratory irritation. [15]
Personal Protective Equipment	Wear safety goggles, protective gloves, and a lab coat. Use in a well-ventilated area or fume hood. [16]
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
First Aid (Inhalation)	Move the person to fresh air. Call a poison center or doctor if you feel unwell.
Storage	Store in a tightly closed container in a cool, well-ventilated place (recommended 2-8°C). [6] [7] [16]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

This information is a summary and should not replace a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.[\[17\]](#)

Conclusion and Future Perspectives

Di(piperidin-1-yl)methanethione (CAS 1013-92-9) is a multifaceted compound with significant utility in organic synthesis, particularly in modern cross-coupling reactions. Its ability to act as a versatile ligand opens up avenues in coordination chemistry, leading to novel metal complexes with potentially enhanced catalytic or biological properties. The demonstrated antimicrobial and antifungal activities, coupled with the broader therapeutic potential of the thiourea scaffold, position this compound as a valuable building block in drug discovery and development.

Future research could focus on expanding its catalytic applications, designing novel metal-based therapeutics, and exploring its potential in materials science. A deeper investigation into its mechanism of action in biological systems could lead to the development of more potent

and selective drug candidates. The continued exploration of **Di(piperidin-1-yl)methanethione** and its derivatives promises to yield further innovations across the chemical and biomedical sciences.

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